2-Amino-1H-imidazole-4,5-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

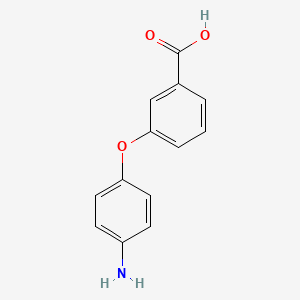

2-Amino-1H-imidazole-4,5-dicarboxylic acid is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Screening of Bioactive Compounds

2-Amino-1H-imidazole-4,5-dicarboxylic acid is a versatile scaffold for synthesizing bioactive compounds. Libraries of imidazole-4,5-dicarboxamides with amino acid esters were synthesized, showcasing the potential of this scaffold in presenting amino acid pharmacophores. These compounds have been submitted for screening in significant molecular libraries, highlighting their potential in drug discovery and pharmacological research (Solinas et al., 2009).

2. Mimicking Biological Molecules

The imidazole-4,5-dicarboxylic acid scaffold, when derivatized with amino acid esters and alkanamines, produces compounds that mimic substituted purines. This mimicry suggests potential applications in inhibiting kinases through competitive binding to ATP sites, which is a crucial area in cancer research and treatment (Solinas et al., 2008).

3. Biomimetic Complex Synthesis

Imidazole-4,5-dicarboxylic acid is an essential model for biomimetic complexes, particularly in synthesizing copper and nickel complexes. These complexes have been studied for their stability and decomposition mechanisms, which could have implications in various fields, including material sciences and biochemistry (Materazzi et al., 2013).

4. Constructing Coordination Polymers

The compound is used to construct a range of coordination polymers with diverse architectures, demonstrating its versatile coordination abilities. These polymers are not only interesting from a structural point of view but also have potential applications in materials science, catalysis, and gas separation (Xiong et al., 2013).

5. Corrosion Inhibition Studies

Derivatives of this compound, specifically imidazolium zwitterions, have been synthesized and investigated as corrosion inhibitors for mild steel. These compounds represent a novel and environmentally friendly approach to corrosion inhibition, an essential aspect of industrial maintenance (Srivastava et al., 2017).

6. Catalytic Synthesis of Imidazoles

This compound is involved in the catalytic synthesis of imidazoles, demonstrating its role in creating compounds with various medicinal properties such as antibacterial, antiviral, and anticancer activities. This highlights its importance in medicinal chemistry and the synthesis of therapeutic agents (Gurav et al., 2022).

Mechanism of Action

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring structure . The presence of carboxylic acid groups may enhance the compound’s ability to form hydrogen bonds, potentially influencing its interaction with biological targets .

Biochemical Pathways

Imidazole compounds are known to participate in a variety of biochemical processes, including enzyme catalysis and signal transduction .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, permeability, and metabolic stability .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1H-imidazole-4,5-dicarboxylic acid . For instance, the compound’s ionization state and thus its ability to interact with biological targets can be affected by pH .

Biochemical Analysis

Biochemical Properties

2-Amino-1H-imidazole-4,5-dicarboxylic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, binding to metal ions and forming complexes that are essential for catalytic activities. This compound interacts with enzymes such as oxidoreductases and transferases, facilitating electron transfer and group transfer reactions. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound also affects gene expression by interacting with transcription factors and altering their binding affinity to DNA. Furthermore, this compound impacts cellular metabolism by participating in metabolic pathways that generate energy and synthesize biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to active sites of enzymes, either inhibiting or activating their catalytic functions. This compound can also interact with nucleic acids, influencing processes such as DNA replication and repair. Additionally, this compound modulates gene expression by binding to promoter regions and affecting the recruitment of transcription machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activities. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the synthesis of nucleotides and amino acids, acting as a precursor or intermediate. This compound interacts with enzymes such as synthetases and dehydrogenases, influencing the flux of metabolites and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of this compound can affect its availability and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and role in cellular processes .

Properties

IUPAC Name |

2-amino-1H-imidazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPNJHXRZDVQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627766 |

Source

|

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69579-53-9 |

Source

|

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)